(Octahydro-1H-quinolizin-9a-yl)methanol
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Overview
Description
(Octahydro-1H-quinolizin-9a-yl)methanol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is a bicyclic compound that contains a quinolizidine core structure, which is a common motif in many natural alkaloids. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-1H-quinolizin-9a-yl)methanol typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine using a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of quinolizidine using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-1H-quinolizin-9a-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Quinolizidine ketones
Reduction: Saturated quinolizidine derivatives
Substitution: Functionalized quinolizidine derivatives
Scientific Research Applications
(Octahydro-1H-quinolizin-9a-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Octahydro-1H-quinolizin-9a-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinolizidine: The parent compound of (Octahydro-1H-quinolizin-9a-yl)methanol, which lacks the hydroxyl group.
Octahydro-1H-quinolizin-9a-ylamine: A similar compound where the hydroxyl group is replaced by an amine group.
Octahydro-1H-quinolizin-9a-ylacetate: A derivative where the hydroxyl group is esterified with acetic acid.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQGMSMRMPQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCCC2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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